![molecular formula C25H27NO4 B3324612 tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate CAS No. 191732-57-7](/img/structure/B3324612.png)

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

Vue d'ensemble

Description

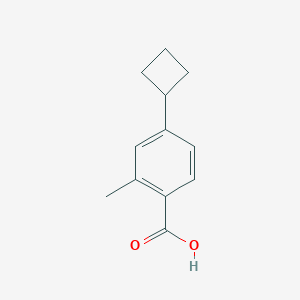

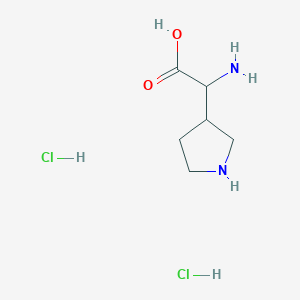

The compound is a derivative of benzoquinoline, which is a type of organic compound known as a quinoline. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoquinoline core, the introduction of the hydroxy (OH) group, and the attachment of the tert-butyl and benzyloxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoquinoline core, with additional functional groups attached at specific positions. These include a hydroxy group (OH), a tert-butyl group (C(CH3)3), and a benzyloxy group (C6H5O-). The exact structure would depend on the specific locations of these groups on the benzoquinoline core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the hydroxy group might make the compound more polar and could participate in hydrogen bonding. The benzyloxy group could potentially be cleaved under certain conditions, yielding a benzyl alcohol and a quinoline derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could increase its polarity and potentially its solubility in water. The tert-butyl group could influence its steric properties, potentially affecting its reactivity .Applications De Recherche Scientifique

Tautomerism in Quinoxalines

- Research Focus: Examining the tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus.

- Key Findings: The study investigated compounds related to tert-butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, revealing insights into their molecular structure and tautomer preferences. The research emphasized the influence of aromatic character on the stability of these structures (Gómez et al., 2013).

Metal-Free Organic Synthesis

- Research Focus: Exploring the synthesis of quinoline derivatives through metal-free conditions.

- Key Findings: This research developed a new strategy for synthesizing quinoline derivatives, including tert-butyl peroxybenzoate mediated formation of 3-alkylated quinolines, through a radical addition/cyclization reaction. This method provides an efficient approach to complex quinoline structures (Chen et al., 2018).

Synthesis of Quinazolic Acid Derivatives

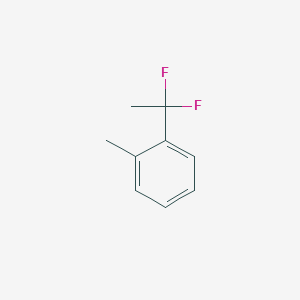

- Research Focus: Investigating the synthesis of difluoromethylated quinazolic acid derivatives.

- Key Findings: The study explored the synthesis of compounds similar to tert-butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, focusing on difluoromethylated derivatives. This research provides insights into intramolecular cyclization techniques and their applications in synthesizing cyclic amino acids (Hao et al., 2000).

Catalytic Applications

- Research Focus: Exploring the use of similar compounds in catalytic applications.

- **Key Findings: The research discusses the synthesis of phosphine ligands, including those with tert-butyl groups, and their application in rhodium-catalyzed asymmetric hydrogenation. This demonstrates the potential of similar compounds in catalysis, particularly in the synthesis of chiral pharmaceuticals (Imamoto et al., 2012).

Organic Photodiode Applications

- Research Focus: Investigating the use of quinolone carboxylate derivatives in photodiode applications.

- Key Findings: A study on a similar compound, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, highlighted its potential in organic photodiodes. The research provides insights into the optical properties and fabrication techniques of thin films based on these compounds (Elkanzi et al., 2020).

Synthesis of Heterocyclic Compounds

- Research Focus: Exploring the synthesis of various heterocyclic derivatives.

- Key Findings: The study investigated the synthesis of a range of heterocyclic compounds, including those related to tert-butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, focusing on their structural and energetic characteristics. This research is significant for understanding the synthesis and properties of complex heterocycles (Sayapin etal., 2009)

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity under various conditions, testing its biological activity, and exploring its potential uses in fields such as medicinal chemistry or materials science .

Propriétés

IUPAC Name |

tert-butyl 2-hydroxy-6-phenylmethoxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-15-18(27)13-21-19-11-7-8-12-20(19)23(14-22(21)26)29-16-17-9-5-4-6-10-17/h4-12,14,18,27H,13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQCFEDUUXWJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)

![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)